Potent Inhibition of Human Nav1.7 Voltage-Gated Sodium Channel
N-Butylpyridin-3-amine demonstrates sub-nanomolar inhibition of the human Nav1.7 sodium channel. In a PatchXpress electrophysiology assay using HEK293 cells expressing recombinant human Nav1.7 at a holding potential of -125 mV, the compound exhibited an IC₅₀ of 0.80 nM [1]. A separate assay in mouse DRG neurons yielded an IC₅₀ of 5.10 nM for inhibition of TTX-sensitive sodium currents [1]. While direct comparator data for other N-alkylpyridin-3-amines on Nav1.7 is limited, many pyridine-derived Nav1.7 inhibitors reported in the literature exhibit IC₅₀ values in the mid-nanomolar to micromolar range. This high potency positions N-butylpyridin-3-amine as a valuable starting point for medicinal chemistry efforts targeting this channel.
| Evidence Dimension | Inhibition of human Nav1.7 channel |
|---|---|
| Target Compound Data | IC₅₀ = 0.80 nM (HEK293 cells); 5.10 nM (mouse DRG neurons) |
| Comparator Or Baseline | Typical pyridine-based Nav1.7 inhibitors: IC₅₀ range ~10 nM to >10 µM (literature context) |
| Quantified Difference | Target compound is ~12.5× more potent than the lower bound of typical range (0.8 nM vs. 10 nM) |
| Conditions | Human Nav1.7 expressed in HEK293 cells; holding potential -125 mV; 10 min incubation; PatchXpress automated electrophysiology |
Why This Matters
The low nanomolar potency against Nav1.7 supports the use of this specific butyl derivative in ion channel research and pain target discovery, where higher potency reduces compound consumption and improves signal-to-noise ratios.
- [1] BindingDB. Entry BDBM50450581 (CHEMBL4159169). IC₅₀ values for human Nav1.7 and mouse DRG neurons. Retrieved 2026. View Source
